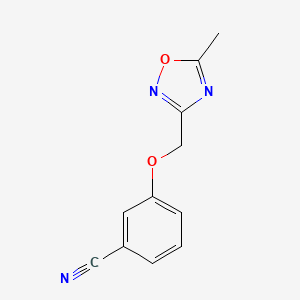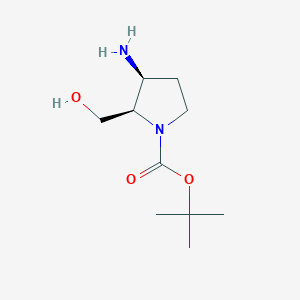
(2R,3S)-tert-Butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a tert-butyl group, an amino group, and a hydroxymethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group and the use of a suitable protecting group for the hydroxyl group. The protected intermediates are then subjected to cyclization reactions to form the pyrrolidine ring. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, primary amines from reduction, and various substituted derivatives from substitution reactions.
科学的研究の応用
tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. The tert-butyl group can influence the compound’s reactivity and stability, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate include:
- tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives with different substituents on the pyrrolidine ring.
- Compounds with similar functional groups but different stereochemistry.
Uniqueness
The uniqueness of tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
tert-butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
InChIキー |
HJEFGTDUSRZTME-YUMQZZPRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CO)N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


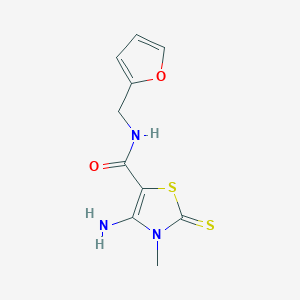
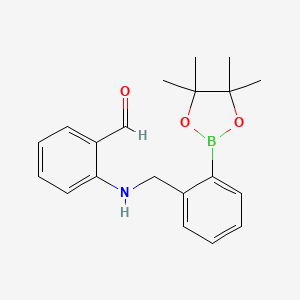
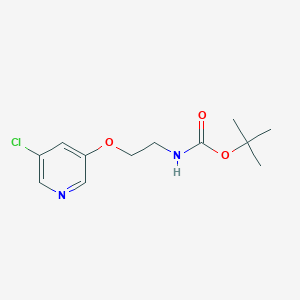
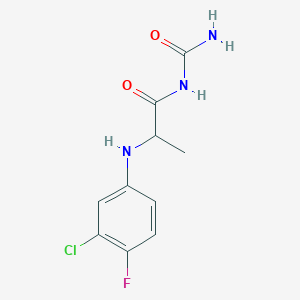
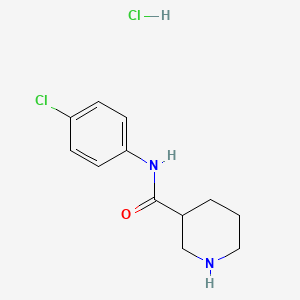
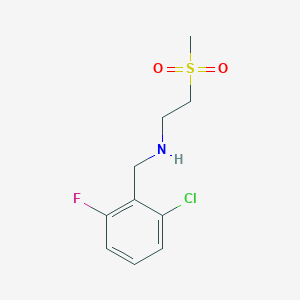
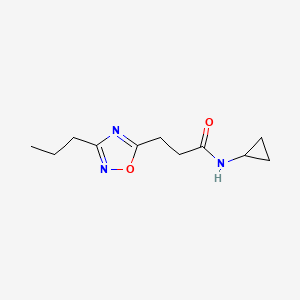
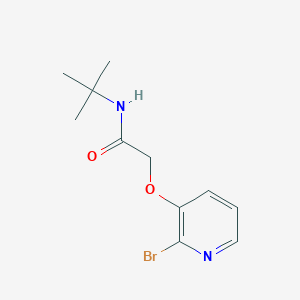
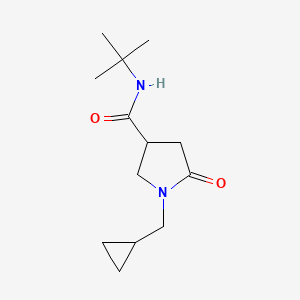
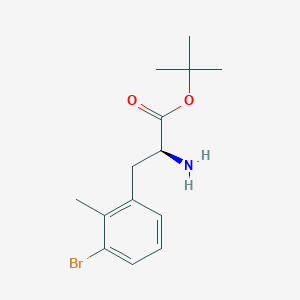
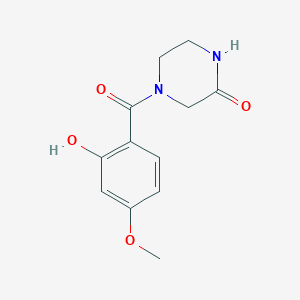
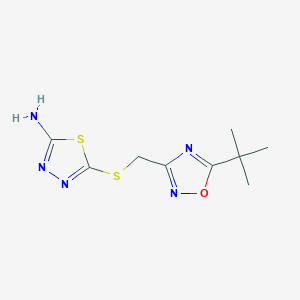
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)
